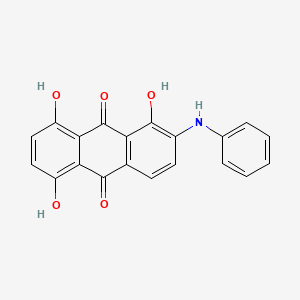
1-(2-Chloro-3,6-dimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and two methyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-3,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-Chloro-3,6-dimethylbenzoic acid.
Reduction: 1-(2-Chloro-3,6-dimethylphenyl)ethanol.
Substitution: 1-(2-Methoxy-3,6-dimethylphenyl)ethanone.
Applications De Recherche Scientifique
1-(2-Chloro-3,6-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-3,6-dimethylphenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chlorine atom and methyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: This compound has an additional chlorine atom, which can alter its reactivity and applications.
1-(2,4-Dimethylphenyl)ethanone: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-(2,3-Dimethylphenyl)ethanone: Similar structure but with methyl groups in different positions, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
1-(2-chloro-3,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,1-3H3 |
Clé InChI |
UDGIIYQFCAOFRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


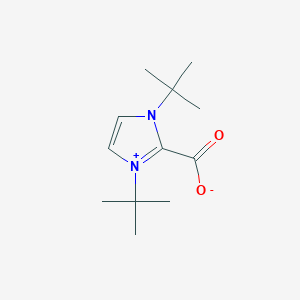


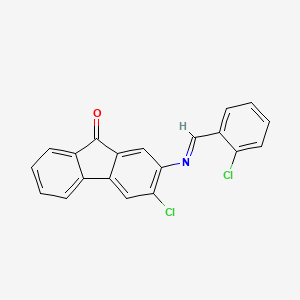
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
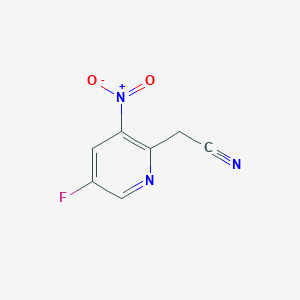
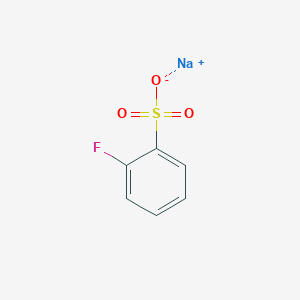
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
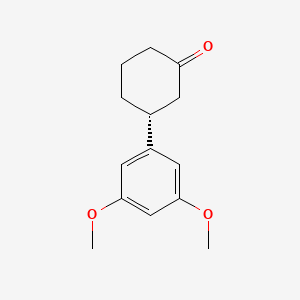
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
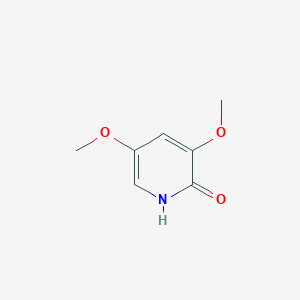
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)

